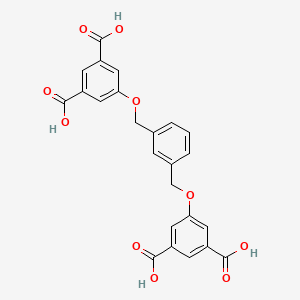5,5'-(1,3-Phenylenebis(methylene))bis(oxy)diisophthalic acid
CAS No.:
Cat. No.: VC18402746
Molecular Formula: C24H18O10
Molecular Weight: 466.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H18O10 |
|---|---|
| Molecular Weight | 466.4 g/mol |
| IUPAC Name | 5-[[3-[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C24H18O10/c25-21(26)15-5-16(22(27)28)8-19(7-15)33-11-13-2-1-3-14(4-13)12-34-20-9-17(23(29)30)6-18(10-20)24(31)32/h1-10H,11-12H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
| Standard InChI Key | JIFHUSQXUBUIEB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)COC2=CC(=CC(=C2)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s backbone consists of a 1,3-phenylene bis(methylene) bridge that connects two isophthalic acid moieties through ether bonds. Each isophthalic acid unit contributes two carboxyl groups at the 1,3-positions of its benzene ring, resulting in four carboxylic acid functionalities per molecule. This arrangement creates a rigid, symmetrical framework with ample sites for coordination chemistry and hydrogen bonding.
The spatial orientation of the carboxyl groups facilitates interactions with metal ions, a critical feature for constructing metal-organic frameworks (MOFs). The 1,3-phenylene core imposes a specific geometry that influences the compound’s crystallinity and porosity when integrated into polymeric networks.
Molecular Properties
Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>24</sub>H<sub>18</sub>O<sub>10</sub> |
| Molecular Weight | 466.4 g/mol |
| IUPAC Name | 5-[[3-[(3,5-Dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid |
| Solubility | Limited in polar solvents (e.g., DMF, DMSO) |
The compound’s limited solubility in common organic solvents necessitates specialized synthesis and processing techniques, often involving high-boiling-point solvents like dimethylformamide (DMF).
Synthetic Pathways and Industrial Considerations
Laboratory-Scale Synthesis
While detailed synthetic protocols for 5,5'-(1,3-phenylenebis(methylene))bis(oxy)diisophthalic acid remain proprietary, analogous diisophthalic acids are typically synthesized via etherification reactions. A plausible route involves:
-
Bromination: 1,3-Bis(bromomethyl)benzene is reacted with 5-hydroxyisophthalic acid under basic conditions (e.g., potassium carbonate).
-
Nucleophilic Substitution: The bromine atoms are displaced by the phenolic oxygen of 5-hydroxyisophthalic acid, forming ether linkages.
-
Purification: Crude product is recrystallized from DMF/water mixtures to yield the pure compound.
Scalability Challenges
Industrial production faces hurdles due to the compound’s poor solubility and the need for precise stoichiometric control. Continuous flow reactors and microwave-assisted synthesis have been proposed to enhance yield and reduce reaction times for similar derivatives.
Applications in Advanced Materials
Coordination Polymers and MOFs
The compound’s carboxylate groups act as multidentate ligands, coordinating to metal ions (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>) to form MOFs. These frameworks exhibit:
-
High Surface Areas: Exceeding 1,500 m<sup>2</sup>/g in some analogues, ideal for gas adsorption.
-
Thermal Stability: Decomposition temperatures above 400°C enable use in high-temperature catalysis.
Photocatalytic and Sensing Applications
MOFs derived from diisophthalic acids demonstrate UV-driven photocatalytic activity, degrading organic pollutants like methylene blue via reactive oxygen species (ROS) generation. Additionally, their luminescent properties allow for selective detection of metal ions (e.g., Fe<sup>3+</sup>) in aqueous solutions.
Comparative Analysis with Structural Analogues
The compound’s functionality is contextualized against related derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Distinction |
|---|---|---|---|
| 5,5'-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid | C<sub>24</sub>H<sub>18</sub>O<sub>10</sub> | 466.4 | 1,4-Phenylene core alters porosity |
| 5,5'-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid | C<sub>25</sub>H<sub>18</sub>O<sub>12</sub> | 510.4 | Additional carboxyl group enhances reactivity |
The 1,4-phenylene variant forms MOFs with larger pore sizes, favoring gas storage, while the 5-carboxy derivative offers enhanced solubility for solution-processed materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume